The synthesis of U-50488 involves several chemical reactions that yield the final product with high purity. One common method includes the use of specific precursors that undergo transformations such as alkylation and cyclization. For example, the synthesis begins with a substituted phenyl compound, which is then reacted with an appropriate alkylating agent under controlled conditions to form the desired kappa-opioid agonist structure. The synthesis process has been optimized to ensure reproducibility and high yields, with analytical techniques like liquid chromatography and mass spectrometry employed to verify the purity and identity of the synthesized compound .
U-50488 participates in various chemical reactions typical of opioid compounds. One notable reaction involves its interaction with kappa-opioid receptors in the central nervous system, leading to analgesic effects. In laboratory settings, U-50488 has been subjected to assays that measure its potency in inhibiting neurotransmitter release, particularly dopamine, in brain slices . Additionally, U-50488 can undergo metabolic transformations in vivo, where it may be converted into active or inactive metabolites through enzymatic processes involving cytochrome P450 enzymes.
The primary mechanism of action for U-50488 is its role as an agonist at kappa-opioid receptors. Upon binding to these receptors, U-50488 activates intracellular signaling pathways that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels. This process results in reduced neuronal excitability and neurotransmitter release, particularly dopamine in areas such as the nucleus accumbens. Experimental studies have demonstrated that U-50488 significantly inhibits dopamine release in response to various stimuli, highlighting its potential impact on mood regulation and pain perception .
U-50488 exhibits several physical and chemical properties relevant to its use in research:
These properties are essential for handling the compound safely in laboratory settings and for ensuring accurate experimental results .
U-50488 is primarily used in scientific research focused on understanding opioid receptor dynamics and their implications in pain management and mood disorders. Its applications include:
Research continues to explore the therapeutic potential of U-50488 in treating conditions such as chronic pain without the addictive properties associated with mu-opioid receptor agonists .
The quest for receptor-specific opioids intensified after Martin’s 1976 proposal of three distinct opioid receptor types (μ, κ, σ) [6]. Early KOR ligands like ketazocine and ethylketocyclazocine showed promise but lacked selectivity, exhibiting significant μ-opioid receptor (MOR) activity that confounded pharmacological studies [1] [7]. The Upjohn Institute (now Pfizer) addressed this challenge through systematic screening of synthetic compounds devoid of morphinan alkaloid structures. Led by pharmacologist Philip VonVoigtlander, the team identified U-50488 in 1982 as a pure KOR agonist with negligible affinity for MOR or δ-opioid receptors (DOR) [1] [4].
Table 1: Key Properties of U-50488
Property | Value | Significance |
---|---|---|
Chemical Formula | C₁₉H₂₆Cl₂N₂O | Molecular weight: 369.33 g/mol |
Receptor Affinity (Ki) | KOR: 1.2 nM; MOR: >1,000 nM; DOR: >1,000 nM | >800-fold selectivity for KOR [1] |
Discovery Year | 1982 | First selective non-peptide KOR agonist [4] |
Primary Actions | Analgesia, diuresis, antitussive | KOR-mediated effects without MOR antagonism [1] |
U-50488’s discovery validated the KOR as a druggable target independent of MOR pathways. It demonstrated potent analgesia in animal models without MOR-associated respiratory depression or reinforcing behaviors, highlighting its potential as a non-addictive analgesic template [1] [6]. This breakthrough catalyzed the synthesis of derivative scaffolds, including:
U-50488 features a unique diphenethylamine core distinct from morphinan-based opioids. Its structure comprises three critical domains:
Table 2: Structure-Activity Relationship (SAR) of U-50488 Analogues
Structural Modification | Effect on KOR Activity | Key Insight |
---|---|---|
3,4-Dichloro → 2,6-Dichloro | ↓ Affinity (IC₅₀ >100 nM) | Ortho-substitution disrupts binding pocket fit [8] |
Trans-(1R,2R) → Cis-isomer | ↓↓ Potency (10-fold lower) | Absolute stereochemistry dictates efficacy [5] |
Pyrrolidine → Piperidine | ↓ Efficacy (partial agonist) | Nitrogen ring size modulates signaling bias [10] |
N-Methyl → N-H | ↓ Metabolic stability | Increased susceptibility to peptidases [8] |
Crystallographic studies later confirmed that U-50488 adopts a "reversed V-shape" conformation within the KOR binding pocket. Key interactions include:
The trans-cyclohexane configuration is critical: the (1R,2R)-enantiomer exhibits 50-fold higher potency than the (1S,2S)-form due to optimal positioning within the KOR’s helical bundle [5].
U-50488’s pharmacological toolkit enabled seminal advances in KOR neurobiology:
Elucidating KOR Signaling Pathways (1985–2000)
U-50488 was instrumental in mapping KOR’s Gi/o-coupled effector systems:
Pioneering Biased Agonism Concepts (2010–Present)
U-50488 served as the reference "balanced agonist" for characterizing biased ligands:
Enabling Disease-Targeted Therapeutics
Table 3: Clinically Relevant Compounds Derived from U-50488
Compound | Structural Change vs. U-50488 | Therapeutic Application | Status |
---|---|---|---|
Nalfurafine | Morphinan core + 4-hydroxy substitution | Uremic pruritus | Approved (Japan) |
Difelikefalin | Peptidic KOR agonist | Pruritus in hemodialysis | FDA-approved |
CR665 | Peripherally-restricted analogue | Postoperative pain (phase II) | Terminated |
Concluding Remarks
U-50488 remains a cornerstone molecule in opioid pharmacology 40 years after its discovery. Its rationally designed structure provided the first selective access to KOR’s physiological roles, from analgesia to neuroimmunomodulation. While clinical translation faced challenges due to CNS-mediated side effects, U-50488-inspired research yielded solutions through structural optimization (e.g., peripherally restricted agonists) and mechanistic insights (e.g., biased signaling). Modern KOR drug development continues to leverage U-50488’s pharmacophore while engineering out liabilities—a testament to its enduring scientific utility [3] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7